Dimethyl carbonate

Description

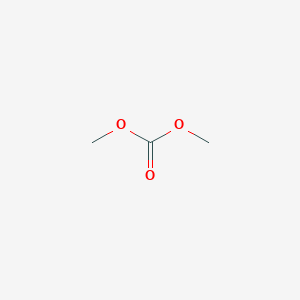

Structure

3D Structure

Properties

IUPAC Name |

dimethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-5-3(4)6-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJIGPNLZYLLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3, Array | |

| Record name | DIMETHYL CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029192 | |

| Record name | Dimethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl carbonate appears as a clear, colorless liquid with a pleasant odor. Denser than water and slightly soluble in water. Vapors are heavier than air. Used to make other chemicals and as a special purpose solvent., Liquid, Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline] Pleasant odor; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | DIMETHYL CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonic acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyl carbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

90.5 °C, 90.00 to 91.00 °C. @ 760.00 mm Hg, 90 °C | |

| Record name | DIMETHYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl carbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

31 °F (NFPA, 2010), 14 °C (Closed cup), 18 °C (Open cup), 18 °C o.c. | |

| Record name | DIMETHYL CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with alcohol and ether, Miscible with acids and alkalies; stable in the presence of water; soluble in most organic solvents, Soluble in oxygenated solvents, Solubility in water: none | |

| Record name | DIMETHYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0636 g/cu cm at 25 °C, Relative density (water = 1): 1.07 | |

| Record name | DIMETHYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.1 | |

| Record name | DIMETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

55.36 [mmHg], 55.364 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 7.4 | |

| Record name | Dimethyl carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4941 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

616-38-6 | |

| Record name | DIMETHYL CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE9J097SPN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl carbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

0.5 °C, 3 °C | |

| Record name | DIMETHYL CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6928 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl carbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1080 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies for Dimethyl Carbonate Production

Direct Conversion of Carbon Dioxide and Methanol (B129727) to Dimethyl Carbonate

The direct conversion of CO₂ and methanol to DMC is an environmentally conscious alternative to traditional methods that often involve toxic reagents like phosgene (B1210022). mdpi.comrsc.orgresearchgate.net However, this route is thermodynamically limited, resulting in low equilibrium constants. mdpi.comrsc.org To enhance the yield of DMC, strategies such as the in-situ removal of water, a byproduct of the reaction, are employed. mdpi.comuliege.be Dehydrating agents are crucial in shifting the reaction equilibrium towards the products. mdpi.comuliege.beresearchgate.net

The reaction is as follows: 2CH₃OH + CO₂ ⇌ (CH₃O)₂CO + H₂O researchgate.net

This process is challenged by the low yields and reaction rates due to the high stability of the CO₂ molecule. researchgate.net Overcoming these challenges often requires high temperature and pressure, making the development of effective and reusable catalysts a primary research focus. researchgate.net

The activation of the highly stable CO₂ molecule is a critical step in its direct conversion to DMC. researchgate.net Mechanistic studies, often employing techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), have provided insights into the reaction pathways. researchgate.netbohrium.com

The activation of methanol and CO₂ involves the formation of intermediate species such as methoxy (B1213986) and formate (B1220265) groups, which participate in the elementary steps of DMC formation. researchgate.netbohrium.com The reaction can proceed through parallel routes. One route involves an acid-base mechanism on the catalyst surface, where methoxy species react to form a methoxy carbonate intermediate ((CH₃O)CO₂), which then reacts with a methyl group to form DMC. researchgate.netbohrium.com Another pathway can involve the participation of metal sites on the catalyst, which create additional steps for CO₂ involvement through active formate species. researchgate.netbohrium.com

The presence of both acidic and basic sites on the catalyst is generally required for the activation of CO₂ and methanol. nih.gov The reaction kinetics for the direct conversion of CO₂ and methanol to DMC over ceria-based catalysts have been found to be consistent with a Langmuir-Hinshelwood type mechanism, where CO₂ and methanol adsorb on the catalyst in separate steps. unl.eduredalyc.org

Recent studies have highlighted the role of electron-enriched lattice oxygen in CeO₂ catalysts. nih.gov These sites can enhance CO₂ adsorption and activation and facilitate the formation of weakly adsorbed active methoxy species. nih.gov This can lead to a shift in the rate-determining step of the reaction, from the formation of the *CH₃OCOO intermediate to its dissociation, ultimately lowering the activation barriers and increasing the reaction efficiency. nih.gov

A wide array of catalytic systems has been developed to improve the efficiency and yield of the direct synthesis of DMC from CO₂ and methanol. rsc.org These systems are broadly categorized into metal-based catalysts, heterogeneous catalysts, homogeneous catalysts, and organometallic catalysts. rsc.org The primary goal is to design catalysts that can effectively activate both methanol and CO₂ under manageable reaction conditions. researchgate.net

Metal-based catalysts are extensively studied for this reaction, with various metals showing catalytic activity.

Ceria (CeO₂)-based catalysts are among the most efficient heterogeneous catalysts due to their surface acid-base properties, which are crucial for the adsorption and activation of reactants. nih.govnih.gov The catalytic performance can vary with the morphology of the CeO₂, as different structures possess varying amounts of acid-base sites. nih.gov For instance, spindle-like CeO₂ structures have shown high yields of DMC. nih.gov The combination of CeO₂ with a dehydrating agent like 2-cyanopyridine (B140075) has been shown to overcome both equilibrium limitations and separation challenges. rsc.org The partial reduction of Ce⁴⁺ to Ce³⁺ may also be beneficial for DMC formation. nih.gov

Zirconia (ZrO₂)-based catalysts and ZrO₂–CeO₂ solid solutions are also highly effective. nih.govmdpi.com The catalytic activity is linked to the presence of adjacent Zr⁴⁺ and Zr⁴⁺/O²⁻ sites. mdpi.comresearchgate.net

Copper (Cu)-based catalysts , often in combination with other metals, have demonstrated good activity. Bimetallic Cu-Ni catalysts supported on activated carbon have shown higher activity than their monometallic counterparts. redalyc.org Reduced copper-promoted cerium oxide catalysts have been effective for DMC synthesis under milder conditions. frontiersin.org

Tin (Sn)-based catalysts , particularly homogeneous organotin compounds, have also been investigated. mdpi.com

Other metal oxides and supported metals, such as those involving zinc (Zn) and palladium (Pd), have also been explored for their catalytic potential. rsc.orgmdpi.com

Interactive Table of Metal-Based Catalyst Performance:

| Catalyst | Reaction Conditions | Key Findings |

|---|---|---|

| CeO₂ | 120 °C, 30 bar CO₂, with 2-cyanopyridine | High methanol conversion (86.6%) and DMC selectivity (99.3%). rsc.org |

| ZrO₂-based | 130 °C, 38 bar CO₂, with TMM as dehydrating agent | Significantly increased DMC production with the addition of a dehydrating agent and a cocatalyst. mdpi.com |

| Cu-Ni/AC | 90-130 °C, 12 bar | Bimetallic catalyst showed higher activity than monometallic catalysts. redalyc.org |

| Reduced Cu-CeO₂ | As low as 353 K and 1.3 MPa | Effective under milder reaction conditions. frontiersin.org |

Heterogeneous catalysts are highly favored for industrial applications due to their ease of separation from the reaction products and potential for reusability. researchgate.net

Metal Oxides: Ceria (CeO₂) and zirconia (ZrO₂) are prominent examples of metal oxides that exhibit good catalytic performance due to their acidic and basic sites. nih.govmdpi.com The development of nanostructured catalysts, such as ceria nanorods, has shown to lower the apparent activation energy for the reaction compared to commercial ceria. unl.edu

Mixed Metal Oxides: CeₓZr₁₋ₓO₂ solid solutions have demonstrated potential for high catalytic performance, with the activity being related to the Ce/Zr molar ratio and the crystal structure. acs.orgrsc.org

Supported Catalysts: Heteropolyacids, such as H₃PW₁₂O₄₀, supported on carriers like ZrO₂, Ce-Ti oxide, and Ce-Zr oxide, have been investigated. mdpi.com The acidity of these catalysts plays a crucial role in their catalytic performance. The addition of Brønsted acid sites from the heteropolyacid can enhance the catalytic activity.

Homogeneous catalysts for the direct synthesis of DMC from CO₂ and methanol include various types of compounds that are soluble in the reaction medium. mdpi.com

Alkali Metal Catalysts: These are among the compounds investigated for this reaction. rsc.org

Metal Acetates: Nickel acetate (B1210297), for example, has been used as a catalyst, particularly under supercritical CO₂ conditions, where it showed enhanced DMC yield compared to non-critical conditions. mdpi.commdpi.com

Alkoxy-based Organic Compounds: Metal stannoxy groups have been used as catalysts where the metal site adsorbs methanol to form a metal-oxygen bond, followed by CO₂ insertion to create an active intermediate. mdpi.com

While homogeneous catalysts can offer high activity, their separation from the product mixture can be challenging, which is a significant drawback for industrial processes. researchgate.net

Organometallic compounds represent a class of catalysts that have been explored for the direct synthesis of DMC. rsc.org These catalysts bridge the gap between homogeneous and heterogeneous catalysis and can offer unique reactivity. For instance, homogeneous Sn catalysts have been studied, and their apparent activation energy has been determined to be in a similar range to some heterogeneous systems. frontiersin.org The development of novel organometallic catalysts is an ongoing area of research aimed at achieving high efficiency and selectivity for DMC production. rsc.org

Catalytic Systems for Direct Synthesis

Ionic Liquid Catalysts

Ionic liquids (ILs) have emerged as effective catalysts for the synthesis of this compound (DMC), particularly in transesterification reactions and one-pot syntheses. beilstein-journals.orgrsc.org These compounds can overcome challenges associated with conventional acid or base liquid catalysts, such as equipment corrosion and difficult separation. beilstein-journals.org The catalytic activity of ionic liquids is influenced by their structure, with factors like the length of the alkyl chain on the cation and the nucleophilicity of the anion playing a crucial role. researchgate.net For instance, in a series of 1-alkyl-3-methylimidazolium ionic liquids, those with shorter alkyl chains and more nucleophilic anions demonstrated higher reactivity. researchgate.net

Hydroxyl-functionalized ionic liquids (HFILs) have shown excellent performance in the chemical fixation of carbon dioxide to cyclic carbonates, a key step in some DMC synthesis routes, because the hydroxyl group facilitates the ring-opening of the epoxide. acs.org Protic ionic liquids, such as 1,8-diazabicyclo[5.4.0]-7-undeceniumimidazolide ([DBUH][Im]), have also been developed as efficient catalysts for the transesterification of ethylene (B1197577) carbonate with methanol, achieving high conversion and yield. researchgate.net

Researchers have also explored binary catalyst systems combining ionic liquids with other compounds, like alkali carbonates, to enhance DMC yield under milder conditions. acs.org A synergistic effect has been observed between HFILs and alkali carbonates in the one-pot synthesis of DMC. acs.org Furthermore, to address challenges related to catalyst recovery and the cost of bulk ionic liquids, heterogeneous supported ionic liquid catalysts have been developed. rsc.orgrsc.org These catalysts, where the ionic liquid is grafted onto a solid support, have shown outstanding performance, stability, and recyclability in the one-pot synthesis of DMC from carbon dioxide, an epoxide, and methanol. rsc.orgrsc.org

Table 1: Performance of Various Ionic Liquid Catalysts in this compound (DMC) Synthesis

Alkali Metal Catalysts

Alkali metal catalysts, particularly carbonates and methoxides, are utilized in the synthesis of this compound. acs.orgmdpi.comwhiterose.ac.uk The catalytic mechanism is proposed to involve the interaction of methanol with the alkali base to form a methoxy anion (CH₃O⁻). mdpi.com This anion then reacts with carbon dioxide to form an intermediate, which is subsequently methylated to produce the target DMC. mdpi.com

In one-pot synthesis approaches from an epoxide, CO₂, and methanol, alkali carbonates like sodium carbonate (Na₂CO₃) have been used as a co-catalyst alongside ionic liquids. acs.org Studies have shown that while strong bases like potassium hydroxide (B78521) (KOH) and sodium methoxide (B1231860) (CH₃ONa) can be active, weaker alkalis sometimes result in better yields, possibly because excessively strong basicity can inhibit the transesterification step. acs.org For instance, in a binary system with an ionic liquid, Na₂CO₃ was found to be a suitable base catalyst. acs.org

Research has also focused on alkali halide-based catalysts, such as systems containing K₂CO₃, for the one-pot synthesis of DMC. whiterose.ac.uk The addition of zinc powder to a K₂CO₃-NaBr-ZnO catalyst system was found to significantly increase DMC selectivity by promoting the formation of crucial intermediates like zinc methoxide. whiterose.ac.uk

Table 2: Examples of Alkali Metal Catalysts in this compound (DMC) Synthesis

Heteropolyacid Catalysts

Heteropolyacids are oxometallic clusters that possess a unique cage-like structure and significant Brønsted acidity, making them potential catalysts for the direct synthesis of DMC from CO₂ and methanol. mdpi.com Among these, H₃PW₁₂O₄₀, which has a Keggin structure, has been identified as having suitable acid content and strength for this catalytic reaction. mdpi.com

These catalysts are often used with supports like ZrO₂, Ce-Ti oxide, and Ce-Zr oxide. mdpi.com For example, a H₃PW₁₂O₄₀/ZrO₂ catalyst prepared via a sol-gel method exhibited both Brønsted and Lewis acid sites, which are beneficial for the reaction. mdpi.com Heteropolyacid catalysts have been reported for the conversion of methanol and CO₂ to DMC, although early studies often noted low DMC yields. mdpi.com

Metal-Organic Frameworks (MOFs) in Catalysis

Metal-Organic Frameworks (MOFs) are porous coordination polymers with high surface areas, tunable porosity, and stable structures, making them highly promising for catalytic applications, including DMC synthesis. researchgate.netmdpi.com Their metal framework sites, organic linkers, and potential defect sites can all contribute to catalytic activity. mdpi.comresearchgate.net

Zirconium-based MOFs such as UiO-66, MOF-808, and ZIF-67 have demonstrated good selectivity in the catalytic synthesis of DMC. researchgate.net Modifications to these MOFs, for instance, by using trifluoroacetic acid to adjust the structure and acidity of UiO-66, can enhance catalytic activity. researchgate.net In one study, using MOF-808-4 as a catalyst for the direct synthesis from CO₂ and methanol at 140°C and 12 MPa, a methanol conversion of 21.5% and a DMC selectivity of 100% were achieved. researchgate.net MOFs can also serve as excellent supports for single-site catalysts; for example, a UiO-66-NH₂ framework was used to stabilize Palladium (Pd) single sites for CO esterification to DMC, showing high selectivity (>98%) and stability. researchgate.net The development of trifunctional MOFs that combine Lewis acidic sites, Brønsted acidic sites, and nucleophilic centers allows for the catalysis of CO₂ conversion without the need for co-catalysts. nih.gov

Table 3: Performance of Metal-Organic Framework (MOF) Catalysts in Carbonate Synthesis

Metal Oxide Catalysts

Metal oxide catalysts are widely studied for the direct synthesis of DMC from CO₂ and methanol. mdpi.com Transition metal oxides such as cerium oxide (CeO₂) and zirconium oxide (ZrO₂) are particularly effective due to the presence of both Lewis acid and base active sites. mdpi.comnih.gov The reaction mechanism involves the adsorption and activation of methanol on these acid-base sites, followed by the insertion of CO₂ to form a monocarbonate intermediate, which then reacts with another activated methanol molecule to produce DMC. mdpi.com

The catalytic performance of metal oxides is strongly linked to their acid-base properties and the presence of oxygen vacancies. mdpi.comacs.org Modifying these catalysts, for example, by doping CeO₂ with Zr, can promote the formation of oxygen vacancies and enhance catalytic activity. acs.org In-situ FTIR studies have revealed that CO₂ can adsorb on these oxygen vacancies to form a bidentate carbonate intermediate, which participates in the reaction. acs.org Similarly, modifying CeO₂ with calcium oxide (CaO) has been shown to create more oxygen vacancies, which is conducive to CO₂ adsorption and improves catalytic performance. mdpi.com Mixed metal oxides, such as CeO₂-ZrO₂, are also effective, and their properties can be further enhanced by adding other oxides like Ga₂O₃. kiche.or.kr

Table 4: Performance of Metal Oxide Catalysts in Direct DMC Synthesis from CO₂ and Methanol

Role of Catalyst Supports (e.g., Activated Carbon, Carbon Nanotubes, Zeolites, Graphene)

Activated Carbon (AC): AC is a common support due to its high surface area. Modifying AC, for instance by coating it with starch, can increase the specific surface area and effective pore volume. rsc.org This improves the dispersion of active metals like Pd and Cu, leading to enhanced catalytic activity and selectivity in the carbonylation of methyl nitrite (B80452) to DMC. rsc.org The modification can also increase Lewis acidity, which helps maintain the active state of the metal (e.g., Pd²⁺) and improves catalyst stability. rsc.org

Carbon Nanotubes (CNTs): CNTs offer unique properties like high thermal stability and surface area. nih.gov They can be integrated into catalyst systems to generate mesoporosity in supports like zeolites. nih.gov A Cu-Ni/MWCNT catalyst was found to be active for DMC production, with its high activity attributed to a synergistic effect between the metals and the support for activating methanol and CO₂. mdpi.com

Zeolites: Zeolites are used as supports in bifunctional catalysts due to their acidic properties. nih.gov In processes like hydrocracking, which shares challenges with catalytic synthesis such as catalyst deactivation, zeolites provide the acid sites necessary for cracking reactions. nih.gov

Graphene: Graphene and graphene nanoplatelets (GNPs) also provide high thermal stability and surface area. nih.gov A non-precious metal catalyst supported on multi-walled carbon nanotubes, which became enriched with graphene sheets during synthesis, showed enhanced durability for the oxygen reduction reaction, a concept applicable to improving catalyst lifespan in other demanding reactions. nih.gov

Strategies for Enhanced Yield and Selectivity

A primary challenge in the direct synthesis of DMC from CO₂ and methanol is the unfavorable thermodynamic equilibrium, which results in low reactant conversion and product yield. aalto.firesearchgate.net A key strategy to overcome this limitation is the in-situ removal of water, a byproduct of the reaction. researchgate.netrsc.org This shifts the equilibrium toward the products, enhancing the DMC yield. rsc.org

This can be achieved using various dehydrating agents:

Physical Dehydrating Agents: Molecular sieves, such as molecular sieve 3A, are commonly used to physically absorb the water formed during the reaction. researchgate.netrsc.org Their use has been shown to make the DMC yield almost linearly dependent on reaction time and catalyst amount under effective dehydration conditions. rsc.org

Chemical Dehydrating Agents: Various chemical agents that react with water can be employed. These include nitriles (like acetonitrile (B52724) and benzonitrile), acetals (like 2,2-dimethoxypropane), and others. rsc.orgnih.gov For example, 2-cyanopyridine has been effectively used as a dehydrating agent in combination with a CeO₂ catalyst in a continuous packed-bed reactor. nih.gov

Beyond water removal, other strategies include:

Catalyst Design: The development of highly efficient and stable catalysts is crucial. aalto.firesearchgate.net This involves exploring various catalytic systems, including metal oxides, MOFs, and ionic liquids, and modifying their properties (e.g., acidity, basicity, oxygen vacancies) to improve activity and selectivity. mdpi.comacs.orgrsc.org

Optimization of Reaction Conditions: Adjusting kinetic parameters such as temperature, pressure, and reactant ratios is another important strategy to maximize yield. nih.govaalto.fi For example, increasing the amount of catalyst can lead to higher methanol conversion and DMC yield, up to a certain point. nih.gov The use of supercritical CO₂ has also been explored to improve reaction rates. rsc.org

Thermodynamic Limitations and Solutions

The direct synthesis of this compound from carbon dioxide (CO₂) and methanol is an attractive green chemistry route, but it is significantly hampered by thermodynamic constraints. rsc.orgrsc.org The reaction is endergonic under typical conditions, meaning it requires an input of energy to proceed and does not occur spontaneously. nih.govacs.org This challenge is primarily due to the high stability of the CO₂ molecule and the unfavorable reaction equilibrium, which tends to favor the reactants. rsc.orgrsc.org

The formation of water as a by-product is a critical issue, as its presence can lead to the hydrolysis of the this compound product back to methanol and CO₂, further limiting the net yield. rsc.orgarviatechnology.com At a typical reaction temperature of 140°C, the equilibrium constant (Keq) is extremely low, leading to minimal product formation. acs.org For instance, thermodynamic models show that even at high pressures (1000 bar) and temperatures between 100-140°C, the achievable conversion of methanol to DMC is only about 1%. nih.gov

To overcome these limitations, a primary strategy is to shift the reaction equilibrium toward the products. This is most effectively achieved by the in-situ removal of water from the reaction medium. osti.govabo.firesearchgate.net By continuously removing the water by-product, the reverse hydrolysis reaction is suppressed, allowing for a higher net conversion of reactants to this compound. researchgate.net This approach directly addresses the thermodynamic barrier, making the direct synthesis route more viable.

Water Removal Strategies (Dehydrating Agents)

Various water removal strategies, primarily involving the use of dehydrating agents, have been developed to drive the direct synthesis of DMC forward. These agents function by either physically adsorbing or chemically reacting with the water produced during the reaction. rsc.orgabo.fi

Inorganic dehydrating agents, such as molecular sieves (e.g., 3A, 4A, 5A, 13X), are widely used due to their high surface area, thermal stability, and ease of recycling. nih.govmdpi.comaiche.org They trap water molecules within their porous structure, effectively sequestering them from the reaction mixture. mdpi.com The use of Linde Type A (LTA) zeolites, for example, has been shown to selectively remove water over methanol with a high separation factor, leading to a tenfold increase in DMC yield compared to conventional methods. osti.gov

Chemical dehydrating agents react with water, converting it into other compounds. These include nitriles like 2-cyanopyridine (2-CP) and benzonitrile, as well as orthoesters and acetals such as 1,1,1-trimethoxymethane (TMM) and 2,2-dimethoxypropane (B42991) (DMP). mdpi.comaiche.orgmdpi.com 2-cyanopyridine has demonstrated exceptional performance, enabling methanol conversions above 90% with near-total selectivity for DMC by converting water into 2-picolinamide. mdpi.comtamu.edu However, challenges related to the separation and regeneration of agents like 2-CP can hinder industrial scale-up. aiche.org Other agents like DMP are effective but can reduce DMC selectivity due to the formation of acetone (B3395972) as a by-product. aiche.org The combination of different dehydrating systems, such as using molecular sieves in the gas phase and an organic agent like DMP in the liquid phase, has achieved methanol conversion rates as high as 48.6% with 88% selectivity for DMC. nih.gov

The following table summarizes the performance of various dehydrating agents in the direct synthesis of DMC.

| Dehydrating Agent | Catalyst | Temperature (°C) | Pressure (bar) | Methanol Conversion (%) | DMC Selectivity (%) | Source |

| 2-Cyanopyridine | CeO₂ | 120 | 30 | 92 | >99 | mdpi.com |

| Benzonitrile | Not specified | Not specified | Not specified | 47 | Not specified | aiche.org |

| 2,2-Dimethoxypropane (DMP) | CeO₂-ZrO₂ | 110 | 60 | Not specified | Not specified | mdpi.com |

| 1,1,1-Trimethoxymethane (TMM) & 13X Sieve | ZrO₂ | 130 | 38 | Not specified | Not specified | mdpi.com |

| Molecular Sieves (gas phase) & DMP (liquid phase) | CH₃OK/CH₃I | 80 | 40 | 48.6 | 88 | nih.gov |

Supercritical Conditions in Catalysis

Employing supercritical conditions, particularly with supercritical CO₂, offers another advanced approach to DMC synthesis. In its supercritical state, CO₂ acts as both a reactant and a solvent, which can help overcome mass transfer limitations that exist in biphasic (liquid-vapor) systems. researchgate.net This improved mass transfer facilitates better contact between the reactants and the catalyst.

Research using n-butylmethoxytin compounds as catalysts found that increasing CO₂ pressure beyond 16 MPa, which brings the system into a supercritical state, enhances the reaction rate. researchgate.net Another study using nickel acetate as a catalyst near supercritical conditions (305 K and 10.3 MPa) reported 100% selectivity for DMC and a yield of 350 mol%/mol-cat, with no formation of the methyl acetate by-product that was observed under non-supercritical conditions. mdpi.com The use of supercritical CO₂ is also essential for certain reaction pathways, such as the one-pot synthesis from ethylene epoxide and methanol, where it facilitates the initial formation of ethylene carbonate. researchgate.net

Reaction Condition Optimization and Process Parameters

Optimizing reaction conditions such as temperature, pressure, residence time, and feed ratios is crucial for maximizing the yield and selectivity of this compound. nih.govchemwin-cn.com

Temperature: The effect of temperature is often complex. For the direct synthesis from CO₂, increasing the temperature can enhance reaction rates up to a certain point. For example, using a ZrO₂-3 catalyst, DMC production peaked at 130°C. mdpi.com Beyond this optimal temperature, the yield may decrease due to the preferential formation of by-products like dimethyl ether or because the exothermic nature of the reaction makes it less thermodynamically favorable at higher temperatures. nih.govmdpi.com In the transesterification of propylene (B89431) carbonate, an optimal temperature of 170°C was identified, with higher temperatures favoring side reactions. acs.org

Pressure: In the direct synthesis from CO₂, higher pressure generally increases the concentration of CO₂ in the reaction medium, which can improve conversion rates. nih.govmdpi.com For the oxidative carbonylation of methanol, a total pressure of 4.0 MPa was used to achieve high turnover numbers.

Feed Ratio: The molar ratio of reactants is a key parameter. In the production of DMC from ethylene carbonate (EC) and methanol, a maximum conversion was observed at a specific methanol-to-EC mass ratio. nih.gov

Catalyst and Residence Time: The choice of catalyst is fundamental. In the oxidative carbonylation of methanol, copper-based catalysts are common. mdpi.comresearchgate.net For the alcoholysis of urea (B33335), zinc-based catalysts have proven effective. gychbjb.comresearchgate.net Optimizing residence time is also important; longer times can increase conversion but may also lead to the formation of undesired by-products. nih.gov For example, a study on DMC production found that increasing residence time enhanced the effects of temperature and feed ratio. nih.gov

The table below shows examples of optimized conditions from different studies.

| Synthesis Route | Catalyst | Temperature (°C) | Pressure | Key Finding | Source |

| Direct Synthesis (CO₂ + Methanol) | ZrO₂-3 | 130 | 38 bar | Optimal temperature for DMC production. | mdpi.com |

| Transesterification (PC + Methanol) | Ti₀.₉₆Pr₀.₀₄ | 170 | N/A | Optimal temperature for PC conversion (81.7%) and DMC selectivity (71.6%). | acs.org |

| Oxidative Carbonylation | [Cu(phen)(OAc)₂]₂(μ-H₂O) | 120 | 4.0 MPa | High turnover number (33.0 molDMC·molCu⁻¹) achieved. | |

| Urea Alcoholysis | ZnO-La₂O₃ | 190 | N/A | Yield of intermediate (MC) was 73.4%; subsequent DMC yield was 55.4%. | researchgate.net |

Indirect Synthetic Routes to this compound

Besides the direct synthesis from CO₂ and methanol, several indirect routes are employed for DMC production. These methods often involve different starting materials and reaction pathways, which can offer advantages in terms of thermodynamics and yield. nih.gov The two prominent indirect routes are the alcoholysis of urea and the oxidative carbonylation of methanol.

Alcoholysis of Urea to this compound

The synthesis of DMC via the alcoholysis of urea with methanol is considered an ecologically and economically interesting approach. osti.gov This process typically occurs in two steps. First, urea reacts with methanol to form an intermediate, methyl carbamate (B1207046) (MC), with the release of ammonia (B1221849). researchgate.netosti.gov This initial step can often proceed without a catalyst. researchgate.net In the second step, the methyl carbamate reacts further with methanol to produce this compound and more ammonia. butlerov.com

ZnO-based catalysts, sometimes combined with other metal oxides like La₂O₃, have been shown to be effective for the second step of the reaction. gychbjb.comresearchgate.net Research indicates that the reaction is thermodynamically unfavorable and reversible, making the removal of the ammonia by-product crucial to shift the equilibrium towards DMC formation. osti.govresearchgate.net Under optimized conditions with a ZnO-La₂O₃ catalyst, a DMC yield of 45.8% (based on urea) was achieved in a continuous process. researchgate.net The addition of sodium methoxide to the reaction system has been found to significantly enhance the yield of the methyl carbamate intermediate. gychbjb.com

Oxidative Carbonylation of Methanol

The oxidative carbonylation of methanol is a major industrial method for producing DMC, particularly in developed countries. mdpi.com This route involves reacting methanol with carbon monoxide (CO) and oxygen (O₂) over a catalyst. mdpi.comresearchgate.net The process is thermodynamically favorable and characterized by mild reaction conditions, low production costs, and high selectivity for DMC, with water being the only significant by-product. researchgate.netmdpi.com

Copper-based catalysts, such as copper(I) chloride (CuCl), are highly effective for this process. mdpi.com The reaction mechanism involves the catalyst interacting with methanol and oxygen to form a copper methoxide species, which then undergoes carbonylation with CO to produce DMC, regenerating the CuCl catalyst. mdpi.com Research has focused on developing both chlorine-containing and chlorine-free copper catalysts supported on various materials to enhance performance and stability. researchgate.netmdpi.com Under optimized conditions in an isothermal fixed-bed reactor at 130°C, this process has achieved a methanol conversion of 81.86% and a DMC selectivity of 83.47%. mdpi.com

Catalytic Systems for Oxidative Carbonylation

The oxidative carbonylation of methanol is a prominent route for this compound (DMC) synthesis, and the development of effective catalysts is central to its success. citedrive.comcolab.ws This method is considered thermodynamically favorable and has been a focus of extensive research. citedrive.comresearchgate.net Catalytic systems primarily revolve around copper-based catalysts, which can be categorized into chlorine-containing and chlorine-free systems. mdpi.com

Chlorine-Containing Catalysts: A typical chlorine-containing catalyst is CuCl. mdpi.com In this system, the process involves two main steps: the interaction of methanol and oxygen with the CuCl catalyst to form a copper(II) methoxychloride complex (Cu(OCH₃)Cl), followed by the carbonylation of this intermediate with carbon monoxide (CO) to produce DMC, which also reduces the copper catalyst. mdpi.com Another example is the CuCl₂/NaOH/AC (activated carbon) catalyst, which has shown excellent performance, reportedly forming a Cu₂(OH)₃Cl intermediate species that is crucial for the reaction. elsevierpure.comkisti.re.kr The optimal reaction temperature for these vapor-phase reactions is generally found to be between 120-130°C. elsevierpure.comkisti.re.kr

Chlorine-Free Catalysts: To overcome issues associated with chlorine, such as corrosion, chlorine-free catalysts have been developed. researchgate.net Copper-exchanged zeolites, particularly Cu/Y zeolites, are a significant class of chlorine-free catalysts. researchgate.netrsc.org High activity has been achieved with Cu/zeolite Y catalysts prepared by precipitation and activated under an inert atmosphere, yielding DMC space-time yields up to 100 g per liter of catalyst per hour. researchgate.net Carbon-supported copper catalysts are also widely studied, with efforts focused on structural optimization and performance regulation. citedrive.comresearchgate.net Hydrophobic modification of Cu/AC catalysts has been shown to stabilize the active Cu⁺ species against deactivation by the water byproduct. researchgate.net

Beyond copper, other metals have been explored. Solid core-shell cobalt catalysts (CoNC@NC) have been presented as an alternative, demonstrating a significant increase in methanol conversion compared to simpler cobalt catalysts and lower deactivation rates over multiple cycles. researchgate.net

Interactive Table: Comparison of Catalytic Systems for Oxidative Carbonylation

| Catalyst System | Category | Key Features / Performance | Source(s) |

|---|---|---|---|

| CuCl | Chlorine-Containing | Forms Cu(OCH₃)Cl intermediate. | mdpi.com |

| CuCl₂/NaOH/AC | Chlorine-Containing | Optimal temperature 120-130°C; forms Cu₂(OH)₃Cl intermediate. | elsevierpure.comkisti.re.kr |

| Cu/Zeolite Y | Chlorine-Free | Achieves high space-time yields (up to 100 g/Lcat·h). | researchgate.net |

| Hydrophobic Cu/AC | Chlorine-Free | Stabilizes Cu⁺ species against water-induced deactivation. | researchgate.net |

| CoNC@NC | Chlorine-Free (Alternative) | Showed higher methanol conversion (17.1%) and lower deactivation than standard Co catalysts. | researchgate.net |

Reaction Mechanisms of Oxidative Carbonylation

Understanding the reaction mechanism of methanol oxidative carbonylation is crucial for catalyst design and process optimization. Studies using advanced techniques like Density Functional Theory (DFT) and operando spectroscopy have provided significant insights. rsc.orgmdpi.com

A common pathway identified on various copper-based catalysts (including Cu⁺, Cu²⁺, Cu₂O, and CuO species in Y zeolites) involves several key steps: mdpi.com

Methanol (CH₃OH) adsorbs onto the catalyst surface and is oxidized to a methoxy species (CH₃O). mdpi.com

Carbon monoxide (CO) inserts into the CH₃O species to form a monomethyl carbonate (MMC) intermediate (CH₃OCO). rsc.orgmdpi.com

This intermediate subsequently reacts with another CH₃O species to form DMC. mdpi.com

The DMC product desorbs from the surface into the gas phase. mdpi.com

Operando studies on CuY zeolites have confirmed that DMC is produced via a monodentate MMC intermediate. rsc.org These studies also revealed that lattice oxygen from copper oxide (CuOₓ) species participates in the formation of the MMC intermediate, and gas-phase oxygen is necessary to re-oxidize the catalyst. rsc.org However, this gas-phase oxygen can also lead to undesirable side reactions, such as the oxidation of CO to carbon dioxide and the oxidation of methanol to byproducts like methyl formate and dimethoxymethane. rsc.org

Gas-Phase Methyl Nitrite Carbonylation

The gas-phase carbonylation of methyl nitrite represents a significant advancement in DMC production, notably developed by Ube Industries. chemistry.or.jpresearchgate.net This method avoids many of the drawbacks of direct oxidative carbonylation by separating the oxidation and carbonylation steps. chemistry.or.jp The process is characterized by high efficiency and minimal catalyst deactivation. chemistry.or.jp

DMC Synthesis: Methyl nitrite (MN) reacts with carbon monoxide (CO) in the gas phase over a palladium-based catalyst to produce this compound and nitrogen monoxide (NO). chemistry.or.jpresearchgate.net

MN Regeneration: The nitrogen monoxide generated in the first step is recycled and reacts with methanol and oxygen to regenerate methyl nitrite for use in the DMC synthesis step. mdpi.comchemistry.or.jp

A key advantage of this route is that oxygen and water are not present in the DMC synthesis reactor, which prevents the deactivation of the catalyst and reduces the risk of explosion and the formation of CO₂ as a byproduct. mdpi.comchemistry.or.jp

The catalyst is crucial to this process, with heterogeneous supported palladium (Pd) catalysts being the most widely investigated. researchgate.net Research has focused on developing highly efficient and stable catalysts, including both chlorine-containing and chlorine-free systems. researchgate.net Studies show that fully exposed palladium clusters can exhibit superior activity and selectivity compared to atomically dispersed Pd catalysts or Pd nanoparticles, favoring a Langmuir-Hinshelwood reaction mechanism that efficiently produces DMC. rsc.orgrsc.org Modifications to the catalyst support, such as using starch-coated activated carbon, have been shown to improve catalyst stability and activity by increasing the content of Cu²⁺ (often used as a promoter), which helps maintain the active Pd²⁺ state. rsc.org

Transesterification Methods (e.g., Ethylene Carbonate Transesterification)

Transesterification of cyclic carbonates, such as ethylene carbonate (EC) or propylene carbonate (PC), with methanol is a well-established and promising pathway for DMC synthesis. ionike.comnih.gov This route is considered a green process because the cyclic carbonate feedstocks can be produced from the reaction of epoxides with carbon dioxide, offering a method for CO₂ utilization. ionike.comnih.gov The process is known for its mild reaction conditions and the high purity of the final product. nih.gov

The general reaction involves the equilibrium between the cyclic carbonate, methanol, this compound, and a co-product, which is a high-value diol (e.g., ethylene glycol or propylene glycol). nih.govresearchgate.netEthylene Carbonate + 2 Methanol ⇌ this compound + Ethylene Glycol

A variety of heterogeneous catalysts have been developed to efficiently drive this reaction.

Mixed Metal Oxides: Binary zinc-yttrium oxides prepared by co-precipitation have demonstrated superior catalytic activity, with a Zn/Y molar ratio of 3 being optimal. ionike.com The high activity is attributed to an abundance of medium-strength basic sites on the catalyst surface. ionike.com Similarly, CeO₂-La₂O₃ oxides have also been found to be effective. nih.gov

Zeolites: Commercially available NaZSM-5 zeolite has been proven to be a highly efficient heterogeneous catalyst, achieving a 77% yield and 97% selectivity for DMC under mild conditions (70°C). cdnsciencepub.com

Ionic Liquids (ILs): Ionic liquids, both as homogeneous catalysts and immobilized on supports, have been extensively studied. beilstein-journals.orgd-nb.info Basic ILs derived from DABCO (1,4-diazabicyclo[2.2.2]octane) have shown good performance. d-nb.info To improve recyclability, ILs have been immobilized on supports like mesocellular silica (B1680970) foam or used in the form of polymeric ionic liquids (PILs). beilstein-journals.orgsciopen.com Swelling poly(ionic liquid)s have shown catalytic activities comparable to their homogeneous counterparts and could be reused for multiple cycles without significant loss of activity. sciopen.com

The choice of reaction parameters is also critical. A high methanol-to-cyclic carbonate molar ratio is typically used to shift the reaction equilibrium towards the products. nih.gov

Interactive Table: Catalysts for Transesterification Synthesis of DMC

| Catalyst | Feedstocks | Key Performance Metrics | Source(s) |

|---|---|---|---|

| Binary Zinc-Yttrium Oxides | Ethylene Carbonate + Methanol | TOF of 236 mmol/gcat·h; superior activity due to medium basic sites. | ionike.com |

| NaZSM-5 Zeolite | Ethylene Carbonate + Methanol | 77% DMC yield and 97% selectivity at 70°C. | cdnsciencepub.com |

| Poly(ionic liquid)s (PILs) | Ethylene Carbonate + Methanol | High catalytic activity, similar to homogeneous ILs; reusable for up to seven runs. | sciopen.com |

| CeO₂-La₂O₃ Oxides | Propylene Carbonate + Methanol | High catalytic performance under relatively mild conditions. | nih.gov |

Novel and Emerging Synthesis Pathways for this compound

Electrosynthesis Routes Utilizing Carbon Dioxide

The electrochemical synthesis of this compound from carbon dioxide and methanol is a novel and promising route that aims to utilize CO₂ as a C1 building block under ambient conditions. rsc.orgyoutube.com This approach involves the convergent paired electrosynthesis, where the cathodic reduction of CO₂ is coupled with the anodic oxidation of methanol in a single electrochemical cell. rsc.org

Significant progress has been made in developing catalysts for this process. One pioneering study utilized an axial oxygen-coordinated nickel single-atom catalyst, which achieved a high Faradaic efficiency (FE) for DMC of up to 80%. rsc.org The mechanism involves the catalyst facilitating the generation of a key *COOH intermediate and accelerating the dissociation of water and methanol. rsc.org Another approach employed a specially designed capacitor-like cell reactor with 1,8-diazabicyclo-[5.4.0]undec-7-ene (DBU) supported on a carbonaceous material, which also demonstrated the ability to boost catalytic activity when a voltage was applied. rsc.org

Researchers have also developed a system that mimics the electron flow in natural biological systems. youtube.com In this process, electrons are transferred from the cathode to CO₂ to produce carbon monoxide, and an electron transfer mediator then facilitates the formation of a new bond between the CO and methanol, ultimately producing DMC at room temperature. youtube.com This method is notable for producing a high-value chemical at a low electrical energy cost. youtube.com

However, challenges remain. Some studies have noted that while DMC can be formed electrochemically, it may be unstable and decompose under the reductive conditions applied in the reactor. acs.org In-situ FTIR studies have identified alkyl ammonium (B1175870) methyl carbonate as a potential product or decomposition intermediate, highlighting the complexity of the reaction environment. acs.org

Biomass-Derived Methanol Integration for this compound Production

Integrating biomass as a feedstock represents a key strategy for enhancing the sustainability of this compound production. This pathway involves producing methanol from biomass sources, which is then used in established DMC synthesis routes, such as the transesterification of ethylene carbonate. mdpi.com

The process begins with the conversion of biomass, such as residual bagasse from the sugar and ethanol (B145695) industry, into synthesis gas (a mixture of CO and H₂) through processes like gasification or pyrolysis. mdpi.com This synthesis gas is then catalytically converted into "biomethanol." mdpi.com This renewable methanol can then be fed into a DMC production plant.

A detailed techno-economic and CO₂ net assessment was conducted for a process integrating biomethanol production with DMC synthesis via the ethylene carbonate route. mdpi.com The study simulated a process that achieved a DMC conversion rate of 78.06% and a purity of 96.80%. mdpi.com However, the findings suggested that under the evaluated conditions, this integration was not economically advantageous compared to routes using commercially available methanol, as it led to higher capital (CAPEX) and operating (OPEX) expenditures. mdpi.com Furthermore, the integrated process resulted in a net CO₂ emission of 3.41 kg CO₂ per kg of DMC, which exceeded conventional methods. mdpi.com Despite these findings, the study acknowledged that using biomethanol offers other environmental advantages over fossil-fuel-derived methanol. mdpi.com

Mechanistic and Theoretical Studies of Dimethyl Carbonate Reactivity

Reaction Mechanism Analysis of Dimethyl Carbonate Transformations

This compound (DMC) is a versatile and environmentally benign chemical reagent with tunable reactivity. nih.gov Its chemical behavior is primarily dictated by the reaction conditions, particularly temperature, which allows it to function as either a methoxycarbonylating or a methylating agent. nih.govunicamp.br This dual reactivity stems from its nature as an ambident electrophile, possessing two reactive sites for nucleophilic attack: the carbonyl carbon (a hard electrophilic center) and the methyl carbons (soft electrophilic centers). rsc.orgresearchgate.net

The transformation pathway is generally governed by two competing mechanisms: a base-catalyzed acyl cleavage (BAc2) and a base-catalyzed alkyl cleavage (BAl2). unicamp.brrsc.org At lower temperatures, typically around 90 °C, nucleophilic attack preferentially occurs at the carbonyl carbon, leading to methoxycarbonylation products via the BAc2 mechanism. nih.govunicamp.br At elevated temperatures, usually above 160 °C, the methyl group becomes the primary site of attack, resulting in methylation via the BAl2 mechanism. nih.govunicamp.br This temperature-dependent selectivity can be rationalized by the Hard and Soft Acids and Bases (HSAB) theory, where hard nucleophiles favor the hard carbonyl carbon, while the increased temperature facilitates attack at the softer methyl carbon. researchgate.netresearchgate.net The methylation reaction is typically irreversible due to the decomposition of the methoxycarboxylic acid intermediate into methanol (B129727) and carbon dioxide. unicamp.br

Methylation Reactions by this compound

This compound has emerged as a green alternative to conventional methylating agents like dimethyl sulfate (B86663) and methyl halides, which are known for their high toxicity and the production of stoichiometric salt waste. unive.itresearchgate.netwikipedia.org DMC-mediated methylations are often catalytic processes that utilize safe solid bases, such as alkaline carbonates or zeolites, thereby preventing the formation of undesirable inorganic byproducts. nih.gov

A remarkable feature of this compound is its exceptional selectivity for monomethylation, particularly with substrates prone to multiple alkylations like CH2-active compounds and primary aromatic amines. nih.govresearchgate.netup.pt

For mono-C-methylation of methylene-active compounds (e.g., arylacetonitriles, alkyl aryl sulfones), selectivities greater than 99% can be achieved. unive.itresearchgate.netscispace.com This high selectivity is attributed to a unique sequential reaction mechanism. The process begins with a methoxycarbonylation of the substrate carbanion at the carbonyl carbon of DMC (BAc2 mechanism). unicamp.brscispace.com The resulting intermediate is then methylated at the alkyl carbon of a second DMC molecule (BAl2 mechanism). unicamp.br This is followed by a final demethoxycarbonylation step to yield the monomethylated product. unicamp.brscispace.com This pathway effectively prevents a second methylation event on the initial active methylene (B1212753) group.

For mono-N-methylation , primary aromatic amines react with DMC over zeolite catalysts at temperatures between 120–150 °C to yield the corresponding mono-N-methyl derivatives with high selectivity (92–98%). capes.gov.br This selectivity is explained by a mechanism involving the formation of carbamate (B1207046) (ArNHCO2CH3) and N-methylcarbamate [ArN(CH3)CO2CH3] intermediates, which is a result of the combined reactivity of DMC and the acid-base properties of the zeolite catalyst. capes.gov.br

The methylation of various nucleophiles using DMC is typically performed in the presence of a catalyst. Base catalysts are commonly employed to facilitate the deprotonation of the substrate, thereby increasing its nucleophilicity. organic-chemistry.org

Alkali Carbonates : Potassium carbonate (K2CO3) is a widely used, inexpensive, and effective catalyst for the methylation of CH2-active compounds, unive.itup.pt carboxylic acids, organic-chemistry.org and phenols. mdma.ch

Ionic Liquids : Tributylmethylammonium methylcarbonate (B8334205) has been used as a catalytic base for the N-methylation of indole (B1671886) and the methylation of amines, phenols, and carboxylic acids under continuous flow conditions. rsc.orgrsc.org

Zeolites : Faujasite-type (X and Y) zeolites have proven to be highly effective and selective catalysts for the mono-N-methylation of primary aromatic amines. capes.gov.br Basic zeolites have also been used as catalysts for the O-methylation of phenols in continuous-flow, vapor-phase processes. mdma.ch

Organic Bases : Strong, non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been used, though their high cost often necessitates catalytic use. rsc.org

The choice of catalyst depends on the substrate and the desired reaction conditions (e.g., batch vs. continuous flow, liquid vs. vapor phase).

Methoxycarbonylation Reactions by this compound

At lower temperatures (reflux, ~90 °C), this compound primarily acts as a methoxycarbonylating agent. nih.govunicamp.br This reaction proceeds via a nucleophilic attack on the acyl carbon of DMC, following the BAc2 mechanism. unicamp.br Methoxycarbonylation is a key transformation for several synthetic applications:

Transesterification : The reaction of DMC with alcohols or phenols yields mixed or symmetrical carbonates. For example, reacting DMC with phenol (B47542) can produce methyl phenyl carbonate, a precursor for diphenyl carbonate. researchgate.net

Carbamate Synthesis : Amines react with DMC to form methyl carbamates, which are valuable intermediates for isocyanates. researchgate.net

Intermediate Formation : As previously discussed, methoxycarbonylation is the crucial first step in the selective mono-C-methylation of active methylene compounds. unicamp.brscispace.com The reaction of ketones with an α-hydrogen with DMC over solid base catalysts also proceeds via methoxycarbonylation. researchgate.net

Nucleophilic Attack Mechanisms (BAC2 and BAL2)

The reactivity of this compound is fundamentally defined by the competition between two nucleophilic substitution pathways: BAc2 and BAl2. unicamp.brresearchgate.net

BAc2 (Bimolecular, Base-catalyzed, Acyl cleavage) : This mechanism involves a nucleophilic attack on the electrophilic carbonyl carbon atom. The reaction proceeds through a tetrahedral intermediate, followed by the departure of a methoxide (B1231860) leaving group. This pathway is favored by hard nucleophiles and lower reaction temperatures (~90 °C), leading to methoxycarbonylation products. unicamp.brresearchgate.netox.ac.uk

BAL2 (Bimolecular, Base-catalyzed, Alkyl cleavage) : This mechanism involves a nucleophilic attack on one of the electrophilic methyl carbon atoms, with the methyl carbonate anion acting as the leaving group. This SN2-type reaction is favored at higher temperatures (typically >160 °C) and leads to methylation products. unicamp.brresearchgate.net The methyl carbonate anion formed is unstable and decomposes into methanol and carbon dioxide, rendering the methylation process irreversible. unicamp.br

In many reactions, particularly the selective C-methylation of active methylene compounds, these mechanisms occur in a specific sequence: an initial BAc2 attack is followed by a BAl2 attack on an intermediate, demonstrating a synergistic interplay between the two pathways. unicamp.brscispace.com

Reactivity with Specific Functional Groups (e.g., Amines, Phenols, CH2-active compounds)

The tunable reactivity of DMC allows for selective transformations of various functional groups, often with the use of specific catalysts and conditions.

Amines : Primary aromatic amines undergo highly selective mono-N-methylation with DMC when catalyzed by faujasite X- and Y-type zeolites. capes.gov.br The reaction proceeds through carbamate intermediates, preventing dialkylation and yielding products with selectivities often exceeding 95%. capes.gov.br

Phenols : The O-methylation of phenols with DMC is a well-established green alternative to the Williamson ether synthesis. mdma.ch The reaction can be carried out using potassium carbonate as a catalyst, often without a solvent, to selectively produce alkyl aryl ethers. mdma.ch While O-methylation is dominant, C-methylation by-products can sometimes form at very high temperatures in the vapor phase. mdma.ch